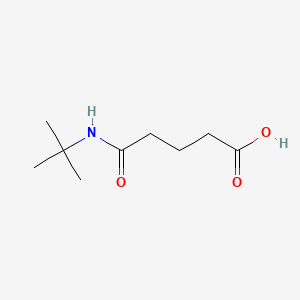

5-(Tert-butylamino)-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

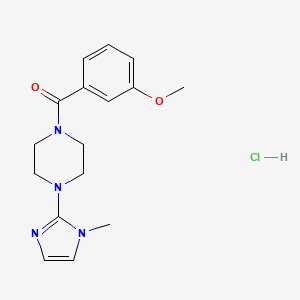

The compound “5-(Tert-butylamino)-5-oxopentanoic acid” is an organic compound containing a carboxylic acid group (-COOH), a ketone group (C=O), and a tert-butylamino group (C(CH3)3-NH2). The presence of these functional groups suggests that the compound could participate in various chemical reactions typical of carboxylic acids, ketones, and amines .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would have a backbone of five carbon atoms (pentanoic), with a carboxylic acid group at one end, a ketone group in the middle of the chain, and a tert-butylamine group attached to the same carbon as the ketone .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including those typical of carboxylic acids (such as esterification), ketones (such as nucleophilic addition), and amines (such as reactions with acids to form amides) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The compound is likely to be soluble in organic solvents due to the presence of the alkyl chains .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis and Structural Insights 5-(Tert-butylamino)-5-oxopentanoic acid, a novel carboxylic acid derivative with a tert-butylcarbamoyl group, was synthesized via a reaction of glutaric anhydride and tert-butylamine. Its crystal structure does not form a hydrogen-bonded dimer, distinguishing it from many carboxylic acid compounds (Takahashi et al., 2004).

Isotope Enrichment and Isotopomer Synthesis The compound has been utilized in the synthesis of isotopomers, such as in the preparation of [1,2,3,4,5-13C5]-5-amino-4-oxopentanoic acid (ALA), which is a precursor in the biosynthesis of biologically active porphyrins like chlorophyll and heme. A simple scheme was described for preparing any isotopomer of 5-aminolevulinic acid in high yield, illustrating its versatility in biochemical synthesis (Shrestha‐Dawadi & Lugtenburg, 2003).

Biomedical Research and Applications

PET Radiotracer Precursor Synthesis The compound was integral in synthesizing a precursor for the PET radiotracer [18F]FPGLN, highlighting its role in advancing molecular imaging techniques used in tumor diagnosis and monitoring (Liu et al., 2017).

Chemosensory Applications The synthesis and characterization of selective zinc sensors based on 5-(tert-butylamino)-5-oxopentanoic acid derivatives were reported. These compounds exhibited significant fluorescence emission intensity enhancement upon binding to Zn2+ ions, suggesting their utility in bioimaging and chemosensory applications for zinc detection (Berrones-Reyes et al., 2019).

Material Science and Synthetic Chemistry

Synthesis of Novel Compounds 5-(Tert-butylamino)-5-oxopentanoic acid has been used in the synthesis of novel compounds like dialkyl 5-tert-butylamino-[2,2']bifuranyl-3,4-dicarboxylates, showcasing its role in expanding the diversity of chemical structures accessible for various applications (Yavari et al., 2004).

Chemical Transformations and Catalysis The compound participated in complex chemical transformations such as the Silver-Catalyzed tert-Butyl 3-Oxopent-4-ynoate π-Cyclizations. The results demonstrated the compound's involvement in intricate reaction pathways leading to diverse chemical structures, indicating its utility in synthetic organic chemistry (Hermann & Brückner, 2018).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(tert-butylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)10-7(11)5-4-6-8(12)13/h4-6H2,1-3H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQLBZCBTKHNNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Hydrazino-thiazolo[5,4-d]pyrimidine](/img/structure/B2600058.png)

![4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2600059.png)

![4-Cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2600069.png)

![Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2600070.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B2600071.png)

![4-[[2-[[3-(Difluoromethoxy)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2600076.png)

![Benzo[d]thiazol-6-yl(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2600077.png)